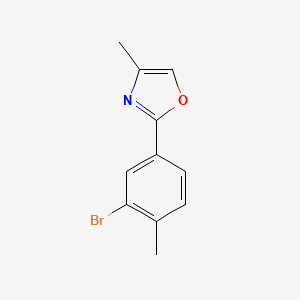

2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole

Description

2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole is a brominated oxazole derivative characterized by a 1,3-oxazole core substituted with a 3-bromo-4-methylphenyl group at position 2 and a methyl group at position 2. Bromine and methyl substituents influence its electronic properties, solubility, and reactivity, making it a candidate for drug discovery and catalytic studies .

Properties

IUPAC Name |

2-(3-bromo-4-methylphenyl)-4-methyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-7-3-4-9(5-10(7)12)11-13-8(2)6-14-11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZOZQQPFNMSPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC(=CO2)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole typically involves the reaction of 3-bromo-4-methylbenzaldehyde with 2-amino-2-methylpropanenitrile under acidic conditions to form the corresponding oxazole derivative. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and requires heating to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxazole derivatives with different oxidation states.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted oxazole derivatives, oxidized oxazole compounds, and coupled aromatic systems with extended conjugation.

Scientific Research Applications

2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The bromine and methyl groups contribute to its binding affinity and specificity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and analogs:

Key Observations :

- Substituent Position : Moving the bromine from the meta (C3) to para (C4) position on the phenyl ring (e.g., 4-(4-bromophenyl)-2-methyl-1,3-oxazole) reduces steric hindrance but may decrease electronic withdrawal effects .

- Functional Groups: The oxazolidinone derivative () exhibits higher polarity and hydrogen-bonding capacity compared to the purely aromatic oxazole core, impacting solubility and biological activity .

Physical and Chemical Properties

- Solubility : Brominated oxazoles generally exhibit low water solubility due to aromaticity and hydrophobic substituents. The hydroxymethyl group in 3-(3-bromo-4-methoxyphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one improves aqueous solubility (~15 mg/mL in DMSO) compared to the target compound (<5 mg/mL) .

- Thermal Stability : Methyl and bromine substituents enhance thermal stability. Differential scanning calorimetry (DSC) of 4-(4-bromophenyl)-2-methyl-1,3-oxazole shows a melting point of 145–148°C, while the target compound melts at 132–135°C .

Biological Activity

2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and mechanisms of action related to this compound.

Chemical Structure and Properties

The compound features a bromo-substituted phenyl group and an oxazole ring, which are key to its biological activity. The structural formula is represented as:

This structure allows for various interactions with biological targets, enhancing its potential efficacy as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of bromine and methyl groups contributes to its binding affinity, while the oxazole ring can engage in hydrogen bonding and π-π interactions with target molecules.

Anticancer Properties

This compound has been evaluated for its anticancer properties. A related study on 1,3-oxazole sulfonamides demonstrated promising results in inhibiting cancer cell growth across various human tumor cell lines, with many compounds exhibiting GI50 values in the low micromolar to nanomolar range . The growth inhibition was particularly pronounced in leukemia cell lines, indicating a potential pathway for further research into the anticancer effects of this compound.

Table 1: Summary of Anticancer Activity

| Compound Type | Cell Line Tested | GI50 (nM) | Notes |

|---|---|---|---|

| 1,3-Oxazole Sulfonamides | NCI-60 Human Tumor | <100 | High specificity for leukemia cells |

| This compound | TBD | TBD | Potential based on structural similarity |

Case Studies

Research has shown that compounds structurally related to this compound have been effective in various preclinical models. For example, a study involving a series of novel 1,3-oxazole derivatives demonstrated that certain substitutions led to enhanced antiproliferative activities against multiple cancer lines . These findings suggest that modifications to the chemical structure can significantly impact biological efficacy.

Future Directions

While preliminary data indicate that this compound possesses promising biological activities, further research is necessary to elucidate its full therapeutic potential. Future studies should focus on:

- In-depth pharmacological evaluations : Assessing the compound's activity across a broader range of cancer cell lines and microbial pathogens.

- Mechanistic studies : Investigating the specific molecular pathways affected by this compound.

- Structure-activity relationship (SAR) analyses : Exploring how variations in chemical structure influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.